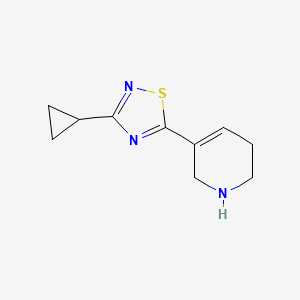
3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable thiadiazole precursor in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or tetrahydropyridinyl groups.
Reduction: Reduction reactions could target the thiadiazole ring or other functional groups.
Substitution: The compound may participate in substitution reactions, especially at positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicine, compounds containing the thiadiazole ring are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring.
3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-triazole: Similar structure but with a triazole ring.
Uniqueness
The uniqueness of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole lies in its specific ring structure and the presence of both cyclopropyl and tetrahydropyridinyl groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
3-cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H13N3S/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h2,7,11H,1,3-6H2 |
InChI Key |
LSFOAYXTHNJORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=NC(=NS2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















